![molecular formula C8H7N3O B1353427 1-phenyl-1H-1,2,3-triazol-4-ol CAS No. 90004-10-7](/img/structure/B1353427.png)
1-phenyl-1H-1,2,3-triazol-4-ol
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Overview
Description
“1-phenyl-1H-1,2,3-triazol-4-ol” is a chemical compound with the empirical formula C8H7N3O . It is a member of the triazole family, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of “1-phenyl-1H-1,2,3-triazol-4-ol” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of novel 1-phenyl-4- ((4- (1,4,5-triphenyl-1 H -imidazol-2-yl)phenoxy)methyl)-1 H -1,2,3-triazole derivatives . Another study reported the synthesis of novel 1- ((1-phenyl-1 H -1,2,3-triazol-4-yl)methyl)pyridin-2 (1 H)-one derivatives .Molecular Structure Analysis
The molecular structure of “1-phenyl-1H-1,2,3-triazol-4-ol” has been analyzed in several studies . The compound has a molecular weight of 161.16 .Chemical Reactions Analysis
The chemical reactions involving “1-phenyl-1H-1,2,3-triazol-4-ol” have been studied . For example, one study reported that the compound reacts with H2O2, S8, and Se8 to afford the chalcogenides .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-phenyl-1H-1,2,3-triazol-4-ol” have been analyzed . The compound is highly soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
1-Phenyl-1H-1,2,3-triazol-4-ol and its derivatives have been explored extensively in the realm of organic chemistry for their synthesis and unique chemical properties. For instance, the deprotometalation and subsequent iodolysis of 1-phenyl-1,2,3-triazole has been utilized to create 5-substituted derivatives, which were further employed in Suzuki coupling reactions. These derivatives showed moderate antibacterial activity and a promising antiproliferative effect against certain cell lines (Nagaradja et al., 2015).
Applications in Catalysis
1-Phenyl-1H-1,2,3-triazol-4-ol derivatives have been used as ligands in catalyst formulations. For example, half-sandwich Ruthenium(II) complexes of 1,2,3-triazole based organosulfur/-selenium ligands have been synthesized, which demonstrated varied efficiency in catalytic processes like alcohol oxidation and transfer hydrogenation of ketones (Saleem et al., 2013).
Material Science and Corrosion Inhibition
In the field of materials science, 1-phenyl-1H-1,2,3-triazol-4-ol has found application as a corrosion inhibitor. A study demonstrated the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole using an environmentally friendly procedure, and its effectiveness as an organic corrosion inhibitor for mild steel in acidic medium was highlighted. This represents a significant application in protecting materials from corrosive environments (Fernandes et al., 2019).
Antimicrobial Activity
Several derivatives of 1-phenyl-1H-1,2,3-triazol-4-ol have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain compounds in this class exhibit significant antimicrobial activity against various pathogens, making them potential candidates for developing new antimicrobial agents (Shaikh et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-phenyltriazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-6-11(10-9-8)7-4-2-1-3-5-7/h1-6,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEMHTSFDJVQSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427865 |
Source
|
Record name | 1-phenyl-1H-1,2,3-triazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-1,2,3-triazol-4-ol | |
CAS RN |
90004-10-7 |
Source
|
Record name | 1-phenyl-1H-1,2,3-triazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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